Isophthalate

Description

Structure

3D Structure

Propriétés

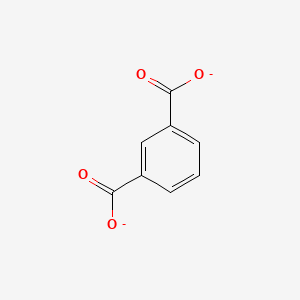

Formule moléculaire |

C8H4O4-2 |

|---|---|

Poids moléculaire |

164.11 g/mol |

Nom IUPAC |

benzene-1,3-dicarboxylate |

InChI |

InChI=1S/C8H6O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/p-2 |

Clé InChI |

QQVIHTHCMHWDBS-UHFFFAOYSA-L |

SMILES |

C1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-] |

SMILES canonique |

C1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-] |

Synonymes |

isophthalate isophthalate, calcium (1:1)salt isophthalate, copper (+2) salt isophthalate, copper (+2) salt (1:1) isophthalate, disodium salt isophthalate, iron (+2) salt isophthalate, iron (+2) salt (1:1) isophthalic acid |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Isophthalic Acid: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isophthalic acid (IPA) is an aromatic dicarboxylic acid with the chemical formula C₆H₄(COOH)₂.[1][2][3] As a key industrial chemical, it is an isomer of phthalic acid and terephthalic acid, distinguished by the meta-positioning of its two carboxylic acid groups on the benzene (B151609) ring.[1][2][4][5] This structural arrangement imparts a unique set of physical and chemical properties that make it a critical component in the synthesis of a wide range of polymers. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis protocols, and key applications of isophthalic acid, with a focus on its role in the production of high-performance polymers such as polyethylene (B3416737) terephthalate (B1205515) (PET) resins and unsaturated polyester (B1180765) resins (UPR).[1][6]

Chemical Structure and Identification

Isophthalic acid, systematically named benzene-1,3-dicarboxylic acid, consists of a benzene ring substituted with two carboxyl groups at the 1 and 3 positions.[2][7] This meta-orientation is a key determinant of its chemical reactivity and the properties of the polymers derived from it. The presence of the carboxyl groups allows for the formation of hydrogen bonds, leading to the crystalline nature of the solid.[1]

Isophthalic acid is one of three isomers of benzenedicarboxylic acid. The other two isomers are phthalic acid (ortho-isomer) and terephthalic acid (para-isomer).[2][4][5]

Physicochemical Properties

Isophthalic acid is a white crystalline solid with a slight unpleasant odor.[5] A summary of its key quantitative properties is presented in the tables below for easy reference and comparison.

Table 1: General Physicochemical Properties of Isophthalic Acid

| Property | Value | Reference |

| Molecular Formula | C₈H₆O₄ | [1][2] |

| Molar Mass | 166.13 g/mol | [1] |

| Appearance | White crystalline solid | [1][5] |

| Density | 1.526 g/cm³ | [1] |

| Melting Point | 345-348 °C | [8] |

| Boiling Point | Sublimes | [9] |

| pKa₁ | 3.46 | [1] |

| pKa₂ | 4.46 | [1] |

Table 2: Solubility of Isophthalic Acid

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | Insoluble | 25 | [1] |

| Ethanol | Soluble | 25 | [5] |

| Acetone | Soluble | 25 | [5] |

| Dimethylformamide | Soluble | 25 | [1] |

| Acetic Acid | Soluble | 25 | [10] |

| Benzene | Insoluble | 25 | [10] |

Experimental Protocols

Synthesis of Isophthalic Acid via Oxidation of m-Xylene (B151644)

The industrial production of isophthalic acid is primarily achieved through the liquid-phase air oxidation of m-xylene, often referred to as the Amoco process.[11][12]

Objective: To synthesize isophthalic acid by the catalytic oxidation of m-xylene.

Materials:

-

m-Xylene

-

Acetic acid (solvent)

-

Cobalt acetate (B1210297) (catalyst)

-

Manganese acetate (catalyst)

-

Bromine-containing compound (promoter, e.g., hydrogen bromide)

-

Pressurized reactor equipped with a stirrer, gas inlet, and condenser

-

Air or oxygen source

Procedure:

-

A mixture of m-xylene, acetic acid, and the catalyst system (cobalt and manganese salts with a bromine promoter) is charged into the reactor.[11][13]

-

The reactor is pressurized and heated to a temperature typically in the range of 170-200°C.[11]

-

Air or an oxygen-containing gas is continuously fed into the reactor while vigorously stirring the mixture.[11][13]

-

The oxidation reaction is highly exothermic and requires careful temperature control.

-

The reaction proceeds for a sufficient duration to achieve a high conversion of m-xylene.

-

Upon completion, the reactor is cooled, and the resulting slurry, containing precipitated crude isophthalic acid, is collected.[12]

Purification of Isophthalic Acid

Crude isophthalic acid from the synthesis process contains impurities such as unreacted m-xylene, solvent, and by-products. Purification is essential to obtain a high-purity product suitable for polymerization.[10][14]

Objective: To purify crude isophthalic acid.

Method 1: Crystallization

-

The crude isophthalic acid is dissolved in a suitable solvent (e.g., water or N-methyl pyrrolidone) at an elevated temperature to form a saturated solution.[15]

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is then cooled, or the pressure is reduced, to induce crystallization of the purified isophthalic acid.[15]

-

The resulting crystals are separated by filtration, washed with a clean solvent, and dried.[15]

Method 2: Hydrogenation

-

Crude isophthalic acid is dissolved in a polar solvent, typically water, at high temperature and pressure.[10][12]

-

The solution is passed through a catalyst bed containing a Group VIII noble metal (e.g., palladium) on a carbon support in the presence of hydrogen.[10]

-

This process converts colored impurities to colorless compounds.

-

The hydrogenated solution is then cooled to crystallize the purified isophthalic acid, which is subsequently separated and dried.[10]

Analysis of Isophthalic Acid by High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for determining the purity of isophthalic acid and for quantifying it in polymer matrices.[9][16][17]

Objective: To determine the purity of an isophthalic acid sample.

Instrumentation and Conditions:

-

HPLC System: With a UV detector.

-

Column: A reversed-phase C18 column is typically used.[17]

-

Mobile Phase: A mixture of methanol (B129727) and water (e.g., 15:85 v/v), with the pH adjusted to be acidic (e.g., pH 3 with phosphoric acid).[9][17]

-

Flow Rate: Approximately 1.0 mL/min.[17]

-

Detection: UV detection at a wavelength of 254 nm.[17]

Procedure:

-

Prepare a standard solution of high-purity isophthalic acid of a known concentration in the mobile phase.

-

Prepare the sample solution by dissolving a known weight of the isophthalic acid sample in the mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

The purity of the sample is determined by comparing the peak area of isophthalic acid in the sample chromatogram to that of the standard. Impurities will appear as separate peaks.

Applications in Polymer Science and Drug Development

The primary application of isophthalic acid is in the production of various polymers, where it serves as a comonomer to enhance specific properties of the final material.

Polyethylene Terephthalate (PET) Resins

Isophthalic acid is often used as a modifier in the production of PET resins for applications such as beverage bottles and food packaging.[1][18][19][20] Its inclusion in the polymer chain disrupts the crystalline structure of PET, which can lead to:

-

Improved Clarity: Reduced crystallinity results in more transparent materials.[18][20]

-

Enhanced Mechanical Properties: Increased impact resistance and durability.[18][19]

-

Better Processing Characteristics: The modified PET can often be processed more efficiently.[18]

Unsaturated Polyester Resins (UPR) and Coatings

A significant portion of isophthalic acid production is dedicated to the synthesis of UPR and alkyd resins for coatings.[6][19][20] The incorporation of isophthalic acid into these resins imparts:

-

Improved Thermal Resistance [20]

-

Enhanced Mechanical Performance [20]

-

Greater Resistance to Chemicals and Water [20]

-

Increased Hardness and Durability [20]

High-Performance Polymers

Isophthalic acid is a precursor for high-performance polymers such as the fire-resistant material Nomex and polybenzimidazole.[1] These materials are utilized in demanding applications requiring exceptional thermal and chemical stability.

Relevance to Drug Development

While not a common pharmaceutical ingredient itself, isophthalic acid derivatives can be explored as building blocks in medicinal chemistry for the synthesis of novel compounds. Its rigid, well-defined structure can serve as a scaffold for designing molecules with specific spatial arrangements of functional groups. Furthermore, understanding its properties is relevant in the context of developing drug delivery systems that may utilize isophthalic acid-based polymers.

Conclusion

Isophthalic acid is a versatile and industrially significant aromatic dicarboxylic acid. Its unique meta-substituted structure provides a valuable combination of properties that are leveraged in the production of a wide array of high-performance polymers. For researchers and professionals in materials science and drug development, a thorough understanding of the synthesis, purification, and properties of isophthalic acid is crucial for the innovation of new materials and molecules.

References

- 1. Isophthalic acid - Wikipedia [en.wikipedia.org]

- 2. Main-Product: Benzenedicarboxylic Acid [portfolio-pplus.com]

- 3. Method for producing isophthalic acid through oxidation of m-xylene - Eureka | Patsnap [eureka.patsnap.com]

- 4. Phthalic acid - Wikipedia [en.wikipedia.org]

- 5. Benzenedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 6. Synthesis Solutions CA | Isophthalic Acid supplier distributor | isomer of phthalic acid and terephthalic acid | PET | 121-91-5 [barentz-na.com]

- 7. (a) Draw the three isomers of benzenedicarboxylic acid. (b) The i... | Study Prep in Pearson+ [pearson.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. HPLC Method for Analysis of Isophthalic acid on Primesep B Column | SIELC Technologies [sielc.com]

- 10. Purification of crude isophthalic acid (Patent) | OSTI.GOV [osti.gov]

- 11. CN101704741A - Process for producing isophthalic acid - Google Patents [patents.google.com]

- 12. cdn.intratec.us [cdn.intratec.us]

- 13. Method for producing isophthalic acid by oxidation of m-xylene - Patent CN-114181075-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]

- 15. WO1999057090A1 - Process for purifying isophthalic acid by crystallization - Google Patents [patents.google.com]

- 16. helixchrom.com [helixchrom.com]

- 17. [Determination of isophthalic acid in polyethylene glycol terephthalate fiber by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

- 19. The Role of Purified Isophthalic Acid (PIA) in Modern Manufacturing [goldendyechem.co.in]

- 20. ISOPTHTHALIC ACID - Ataman Kimya [atamanchemicals.com]

Isophthalic Acid: A Comprehensive Technical Guide for Researchers

CAS Number: 121-91-5[1][2][3][4][5]

This guide provides an in-depth overview of isophthalic acid, tailored for researchers, scientists, and professionals in drug development. It covers its chemical and physical properties, synthesis, analytical methods, and its emerging role in medicinal chemistry.

Core Properties of Isophthalic Acid

Isophthalic acid, systematically named benzene-1,3-dicarboxylic acid, is an aromatic dicarboxylic acid.[1][6] It is a colorless, crystalline solid.[1][3][4] This compound is one of three isomers of benzenedicarboxylic acid, the others being phthalic acid (ortho-isomer) and terephthalic acid (para-isomer).[1]

Physicochemical Data

The key physical and chemical properties of isophthalic acid are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₈H₆O₄ | [1][3] |

| Molar Mass | 166.13 g/mol | [1][2] |

| Appearance | White crystalline solid/powder | [1][3][4] |

| Melting Point | 341-343 °C | [5] |

| Density | 1.526 g/cm³ | [1] |

| Solubility in Water | Insoluble in cold water, slightly soluble in boiling water | [1][3][5] |

| Solubility in Organic Solvents | Soluble in alcohol and oxygenated solvents | [3][4] |

| Acidity (pKa) | pKa1 = 3.46, pKa2 = 4.46 | [1] |

Spectral Data

| Spectroscopic Technique | Key Data |

| UV λmax | 210 nm |

| ¹H NMR | Spectral data available in literature |

| ¹³C NMR | Spectral data available in literature |

| IR Spectrum | Data available from NIST |

| Mass Spectrum | Data available from NIST |

Synthesis of Isophthalic Acid

The primary industrial production method for isophthalic acid involves the oxidation of meta-xylene.[1][4] This process typically uses oxygen from the air and is catalyzed by a cobalt-manganese catalyst.[1][4]

In a laboratory setting, chromic acid can be employed as the oxidizing agent.[1] Other reported synthesis methods include the fusion of potassium meta-sulfobenzoate or meta-bromobenzoate with potassium formate.[1]

Applications in Research and Drug Development

While isophthalic acid is a crucial component in the polymer industry for producing materials like PET resins and unsaturated polyester (B1180765) resins, its derivatives are gaining attention in medicinal chemistry.[1][7][8]

Isophthalic Acid Derivatives as Protein Kinase C Ligands

Recent research has identified that derivatives of isophthalic acid can act as ligands for the C1 domain of Protein Kinase C (PKC).[2][9] PKC is a key enzyme in cellular signal transduction and is a target for drug development in areas such as oncology.[2][9]

Certain isophthalate derivatives have been shown to displace radiolabeled phorbol (B1677699) esters from PKC α and δ with Ki values in the nanomolar range.[2][9] These compounds can modulate PKC activation in living cells, demonstrating their potential as research tools and as a basis for further drug development.[2][9]

References

- 1. Isophthalic acid - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Isophthalic acid | 121-91-5 [chemicalbook.com]

- 4. Isophthalic Acid – Enhance Resin Durability and Performance [penpet.com]

- 5. ISOPHTHALIC ACID - Ataman Kimya [atamanchemicals.com]

- 6. helixchrom.com [helixchrom.com]

- 7. nbinno.com [nbinno.com]

- 8. Different applications of isophthalic acid_Chemicalbook [chemicalbook.com]

- 9. Design, synthesis, and biological activity of isophthalic acid derivatives targeted to the C1 domain of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of isophthalic acid from meta-xylene

An In-Depth Technical Guide to the Synthesis of Isophthalic Acid from Meta-Xylene

Introduction

Isophthalic acid (IPA), or benzene-1,3-dicarboxylic acid, is a crucial aromatic dicarboxylic acid used as a precursor in the manufacturing of high-performance polymers, such as unsaturated polyester (B1180765) resins (UPR), polyethylene (B3416737) terephthalate (B1205515) (PET) bottle resins, and aramids like Nomex.[1] The inclusion of IPA in polymer chains imparts enhanced thermal stability, chemical resistance, and mechanical properties. The primary industrial route for its production is the catalytic liquid-phase oxidation of meta-xylene (m-xylene).[1] This guide provides a detailed overview of the synthesis process, focusing on the prevalent catalytic system, experimental protocols, and purification methods for researchers and professionals in chemical and drug development.

Chemical Reaction Pathway and Mechanism

The commercial synthesis of isophthalic acid is predominantly achieved through the liquid-phase air oxidation of m-xylene (B151644). This process operates via a free-radical chain reaction mechanism.[1] The reaction is typically catalyzed by a synergistic multi-component system, most commonly composed of cobalt (Co) and manganese (Mn) salts, with a bromine-containing compound as a promoter, in an acetic acid solvent.[1][2]

The oxidation proceeds in a stepwise manner, where the methyl groups of m-xylene are sequentially oxidized to carboxylic acid groups. The key intermediates in this process are m-toluic acid and 3-carboxybenzaldehyde (3-CBA).[3][4] The catalyst system, particularly the Co(III) and Mn(III) ions regenerated by the bromine promoter, facilitates the abstraction of hydrogen atoms from the methyl groups, initiating the radical chain reaction.[3]

Caption: Oxidation pathway of meta-xylene to isophthalic acid.

Experimental Protocols

The synthesis of isophthalic acid involves the main oxidation reaction followed by purification steps to achieve the desired product quality, typically greater than 99% purity.[5]

Main Oxidation Reaction

The following protocol is a representative example of a continuous oxidation process based on common industrial practices.[4][6]

Materials and Equipment:

-

High-pressure reactor (autoclave) equipped with a stirrer, gas inlet, condenser, and temperature/pressure controls.

-

meta-Xylene (reactant)

-

Acetic acid (solvent, typically with 3-15 wt% water)[4]

-

Cobalt acetate (B1210297) tetrahydrate (catalyst)

-

Manganese acetate tetrahydrate (catalyst)

-

A bromine source, e.g., tetrabromoethane or hydrogen bromide (promoter)[7]

-

Compressed air or oxygen-containing gas (oxidant)

-

Nitrogen gas (for inerting and pressure testing)

Procedure:

-

Reactor Charging : A mixture of m-xylene, aqueous acetic acid, cobalt acetate, manganese acetate, and the bromine compound is prepared. This liquid raw material mixture is charged into the autoclave.[7]

-

Inerting and Leak Test : The reactor is sealed and purged with nitrogen. A leak test is performed by pressurizing the system with nitrogen (e.g., to 3.0 MPa) and ensuring the pressure drop is minimal over a set period (e.g., <0.1 MPa over 30 minutes).[7]

-

Reaction Initiation : The reactor is heated to the target temperature, typically between 180°C and 215°C, with continuous stirring (e.g., 800 rpm).[1][6]

-

Oxidation : Once the temperature stabilizes, compressed air is introduced into the reactor to initiate the oxidation. The pressure is maintained between 10 and 25 kg/cm ² G to keep the solvent in the liquid phase.[6] The feed rate of air is controlled to maintain an oxygen concentration of 2-8% by volume in the reactor's off-gas.[6]

-

Reaction Monitoring : The reaction is highly exothermic, and the temperature is controlled using cooling coils and solvent evaporation.[8] The reaction proceeds for a specific residence time (e.g., 20 to 90 minutes in a continuous process).[4] The reaction slurry containing precipitated crude isophthalic acid (CIA) is continuously or periodically discharged.

Purification of Crude Isophthalic Acid (CIA)

The effluent from the oxidation reactor contains isophthalic acid along with impurities such as 3-CBA, m-toluic acid, and colored byproducts.[9] Achieving high-purity IPA suitable for polymerization requires one or more purification steps.[5]

Procedure:

-

Crystallization and Filtration : The hot slurry from the reactor is cooled, often in a series of crystallizers, to allow the isophthalic acid crystals to grow. The solid crude IPA is then separated from the mother liquor (containing dissolved impurities and catalyst) by filtration or centrifugation.[10]

-

Solvent Washing/Reslurrying : The crude IPA filter cake is washed or reslurried with fresh or purified acetic acid at an elevated temperature (e.g., >100°C) to remove adhering mother liquor and surface impurities.[4] The mixture is then filtered again.

-

Hydrogenation (Optional but Common) : For the highest purity, the crude or washed IPA is dissolved in a solvent (typically water at high temperature and pressure) and subjected to catalytic hydrogenation.[5] This step is effective in converting color-forming impurities and aldehydes (like 3-CBA) into more easily separable or benign compounds. A common catalyst for this step is palladium on a carbon support (Pd/C).[6]

-

Final Crystallization and Drying : After hydrogenation, the purified isophthalic acid solution is cooled to induce crystallization. The resulting high-purity crystals are filtered, washed (often with water), and dried to yield the final product.[9]

Caption: General experimental workflow for IPA synthesis and purification.

Quantitative Data Summary

The efficiency and success of the synthesis are determined by several key parameters, including reaction conditions, catalyst concentrations, and product yield/purity. The table below summarizes typical quantitative data derived from patent literature and research articles.

| Parameter | Value / Range | Source(s) |

| Reaction Temperature | 180 - 215 °C | [1][6] |

| Reaction Pressure | 10 - 25 kg/cm ² G | [6] |

| Solvent | Acetic Acid (85-97 wt%) / Water (3-15 wt%) | [4] |

| Catalyst (Cobalt) | 200 - 300 ppmw | [7][11] |

| Catalyst (Manganese) | 400 - 600 ppmw | [7][11] |

| Promoter (Bromine) | 100 - 600 ppmw | [7][11] |

| Residence Time (Continuous) | 20 - 90 minutes | [4] |

| Impurity (3-CBA) in Crude IPA | 500 - 10,000 ppm | [4] |

| Impurity (3-CBA) after Post-Oxidation | 100 - 800 ppm | [4] |

| Final Product Purity | > 99 wt% | [5] |

| Final Product Yield (mol %) | ~ 93.0 mol% | [6] |

Alternative Bromine-Free Catalytic Systems

The conventional Co-Mn-Br catalyst system is highly effective but poses challenges related to equipment corrosion from the bromine promoter and the formation of undesired brominated byproducts.[12] This has driven research into bromine-free alternatives. One promising area involves the use of heteropolyacids, such as phosphotungstic acid (H₃PW₁₂O₄₀), often supported on activated carbon and used in conjunction with a cobalt catalyst.[12][13][14] These systems aim to provide a more environmentally benign and less corrosive route to isophthalic acid, though they are not yet as commercially widespread as the bromine-based process.[12]

Conclusion

The synthesis of isophthalic acid from m-xylene via liquid-phase catalytic oxidation is a well-established and optimized industrial process. The Co-Mn-Br catalyst system in an acetic acid medium remains the dominant technology, delivering high yields and purity. The process is characterized by a multi-step approach involving a primary oxidation reaction followed by rigorous purification stages, including crystallization, washing, and often hydrogenation, to meet the stringent quality demands for polymer production. Ongoing research into bromine-free catalysts highlights the continuous effort to develop more sustainable and cost-effective manufacturing routes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. US4259522A - Process for the production of isophtahalic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. US5132450A - Process for producing high purity isophthalic acid - Google Patents [patents.google.com]

- 5. cdn.intratec.us [cdn.intratec.us]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Method for producing isophthalic acid through oxidation of m-xylene - Eureka | Patsnap [eureka.patsnap.com]

- 8. Method and apparatus for producing isophthalic acid by m-xylene oxidization - Eureka | Patsnap [eureka.patsnap.com]

- 9. US6140534A - Method for purifying isophthalic acid prepared from metaxylene - Google Patents [patents.google.com]

- 10. US3839436A - Integration of para-or meta-xylene oxidation to terephthalic acid or isophthalic acid and its purification by hydrogen treatment of aqueous solution - Google Patents [patents.google.com]

- 11. Method for producing isophthalic acid by oxidation of m-xylene - Patent CN-114181075-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Physical Properties of Dimethyl Isophthalate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Dimethyl Isophthalate (DMIP), a significant organic compound with applications ranging from a plasticizer in polymer manufacturing to an intermediate in organic synthesis.[1][2][3][4] This document consolidates key quantitative data, details relevant experimental methodologies, and presents logical and experimental workflows to support research and development activities.

Core Physical Properties

Dimethyl this compound is the dimethyl ester of isophthalic acid.[3] At room temperature, it exists as a white to off-white solid, often in the form of flakes or a crystalline powder.[1][2][5] It is characterized as a colorless, lightfast liquid with a faint aromatic odor in some forms and is stable under normal storage conditions.[2][6]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of dimethyl this compound, compiled from various reputable sources.

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C₁₀H₁₀O₄ | - | [3][5][7][8] |

| Molecular Weight | 194.18 g/mol | - | [7][9][10] |

| Melting Point | 64 - 68 °C | lit. | [1][6][7][10] |

| 67.5 °C | - | [9][11] | |

| Boiling Point | 282 °C | - | [7][9][11] |

| 124 °C | at 12 mmHg | [1][6][12] | |

| Density | 1.194 g/cm³ | at 20 °C | [5][9][11] |

| 1.1477 g/cm³ | - | [1][6][12] | |

| Vapor Pressure | 9.63 x 10⁻³ mmHg | at 25 °C (estimated) | [6] |

| 93.7 mmHg | at 208 °C | [1][5][10] | |

| Vapor Density | 6.8 | vs. air | [1][6][10] |

| Flash Point | 138 °C (280.4 °F) | Closed cup | [5][9] |

| 173 °C (343.4 °F) | Closed cup | [7][10] | |

| Refractive Index | 1.5168 | at 20 °C/D | [9] |

| Water Solubility | Insoluble (0.29 g/L) | - | [1][5] |

| 290 mg/L | Temperature not specified | [2][9] | |

| Solubility in other Solvents | Soluble | Methanol, Ethanol | [1][2] |

| Slightly Soluble | Alcohol, Chloroform | [6][9] | |

| Log P (Octanol/Water Partition Coefficient) | 2.1 | at 20 °C | [1] |

Experimental Protocols

The determination of physical properties is fundamental to chemical characterization. The following sections describe generalized, standard laboratory protocols for measuring key properties of solid compounds like dimethyl this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. A sharp melting range (0.5-1.0°C) is characteristic of a pure compound, whereas impurities typically depress the melting point and broaden the range.[13]

Methodology:

-

Sample Preparation: A small amount of dry, crystalline dimethyl this compound is finely powdered. The open end of a capillary tube is pushed into the powder. The tube is then tapped gently on a hard surface to pack the sample into the closed end, aiming for a sample height of 1-2 mm.[13]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[13] This assembly is then placed in a heating apparatus, commonly a Thiele tube filled with mineral oil or a digital melting point apparatus.

-

Heating and Observation: The apparatus is heated slowly and steadily. The oil in the Thiele tube should be stirred continuously to ensure uniform temperature distribution.[13]

-

Data Recording: Two temperatures are recorded:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire solid sample has completely liquefied. The melting point is reported as the range T₁ - T₂. For accurate results, the heating rate should be very slow near the expected melting point.

-

Boiling Point Determination (Microscale/Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid. Since dimethyl this compound is a solid at room temperature, it would first need to be melted.

Methodology:

-

Sample Preparation: Approximately 0.25-0.5 mL of the sample is placed into a small test tube or a Durham tube.[14]

-

Apparatus Setup: The sample tube is attached to a thermometer with a rubber band, aligning the bottom of the tube with the thermometer bulb. A capillary tube (the same type used for melting points) is inserted into the sample with its open end down.[14]

-

Heating: The entire assembly is placed in a Thiele tube containing heating oil, which is then gently heated. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.[14]

-

Observation and Data Recording: Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heat source is removed. The liquid begins to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[14] This temperature corresponds to the point where the external atmospheric pressure equals the vapor pressure of the substance.

Visualizations: Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key relationships and experimental workflows relevant to the physical characterization of dimethyl this compound.

Caption: Diagram 1: Core Physical Properties of Dimethyl this compound.

Caption: Diagram 2: Experimental Workflow for Melting Point Determination.

Caption: Diagram 3: Workflow for Boiling Point Determination (Thiele Tube).

References

- 1. Dimethyl this compound | 1459-93-4 [chemicalbook.com]

- 2. materials.alfachemic.com [materials.alfachemic.com]

- 3. CAS 1459-93-4: Dimethyl this compound | CymitQuimica [cymitquimica.com]

- 4. Dimethyl this compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. fishersci.com [fishersci.com]

- 6. atamankimya.com [atamankimya.com]

- 7. accustandard.com [accustandard.com]

- 8. Dimethyl this compound, 98% 2500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. Dimethyl this compound | C10H10O4 | CID 15088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Dimethyl this compound ReagentPlus , 99 1459-93-4 [sigmaaldrich.com]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Isophthalic Acid: Core Molecular Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides fundamental molecular information for isophthalic acid, an organic compound utilized in the synthesis of various polymers, including high-performance materials like polybenzimidazole.[1] As an aromatic dicarboxylic acid, its structural isomers, terephthalic acid and phthalic acid, are also key industrial chemicals.[2][3] Isophthalic acid is distinguished by the meta-positioning of its two carboxylic acid groups on the benzene (B151609) ring.[2][4][5]

Core Molecular Data

The fundamental quantitative properties of isophthalic acid are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and formulation development.

| Property | Value |

| Chemical Formula | C₈H₆O₄[2][4][6][7] |

| Molecular Weight | 166.13 g/mol [4][6][8][9] |

| IUPAC Name | Benzene-1,3-dicarboxylic acid[2][4][10][11] |

| CAS Number | 121-91-5[6] |

Chemical Structure Visualization

The molecular structure of isophthalic acid is foundational to its chemical properties and reactivity. The following diagram illustrates the arrangement of its constituent atoms and functional groups.

Molecular structure of Isophthalic Acid (Benzene-1,3-dicarboxylic acid).

References

- 1. Isophthalic acid: Chemical property and Uses_Chemicalbook [chemicalbook.com]

- 2. Isophthalic Acid | C8H6O4 | CID 8496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isophthalic acid - Wikipedia [en.wikipedia.org]

- 4. What is the IUPAC name for isophthalic acid a Benzene1 class 11 chemistry CBSE [vedantu.com]

- 5. Isophthalic acid » Rayeneh Group [rayeneh.com]

- 6. Isophthalic acid [webbook.nist.gov]

- 7. sanjaychemindia.com [sanjaychemindia.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Isophthalic acid 99 121-91-5 [sigmaaldrich.com]

- 10. What is the IUPAC name for isophthalic acid? (a) Benzene-1, 3-dicarbo - askIITians [askiitians.com]

- 11. brainly.in [brainly.in]

An In-depth Technical Guide to the Isomers of Benzenedicarboxylic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the three isomers of benzenedicarboxylic acid: phthalic acid, isophthalic acid, and terephthalic acid. It is designed for researchers, scientists, and professionals in drug development, offering detailed information on their chemical and physical properties, synthesis, characterization, and applications in the pharmaceutical field.

Introduction to Benzenedicarboxylic Acids

Benzenedicarboxylic acids are organic compounds with the chemical formula C₈H₆O₄, consisting of a benzene (B151609) ring with two carboxylic acid functional groups.[1] The three structural isomers—ortho (1,2-), meta (1,3-), and para (1,4-)—exhibit distinct physical and chemical properties due to the different spatial arrangements of their carboxyl groups.[2] These differences influence their applications, from the large-scale production of polymers to specialized uses in pharmaceuticals and as linkers in advanced materials like metal-organic frameworks (MOFs).[3][4]

Chemical Structures and Nomenclature

The isomers are named based on the substitution pattern of the carboxylic acid groups on the benzene ring.

dot

Caption: Chemical structures of the three isomers of benzenedicarboxylic acid.

Physicochemical Properties

The physical and chemical properties of the benzenedicarboxylic acid isomers are summarized in the tables below for easy comparison.

Table 1: General and Physical Properties

| Property | Phthalic Acid (ortho) | Isophthalic Acid (meta) | Terephthalic Acid (para) |

| IUPAC Name | Benzene-1,2-dicarboxylic acid | Benzene-1,3-dicarboxylic acid | Benzene-1,4-dicarboxylic acid |

| CAS Number | 88-99-3[1] | 121-91-5[1] | 100-21-0[1] |

| Molecular Formula | C₈H₆O₄[1] | C₈H₆O₄[1] | C₈H₆O₄[1] |

| Molar Mass | 166.13 g/mol [1] | 166.13 g/mol [1] | 166.13 g/mol [1] |

| Appearance | White crystalline solid | White crystalline solid | White crystalline powder |

| Melting Point | 207 °C (decomposes)[5] | 345-348 °C[6] | 427 °C (in sealed tube, sublimes at 402 °C)[7] |

| Boiling Point | Decomposes | Sublimes | Sublimes |

| Density | 1.593 g/cm³ | 1.526 g/cm³ | 1.522 g/cm³ |

Table 2: Acidity and Solubility

| Property | Phthalic Acid (ortho) | Isophthalic Acid (meta) | Terephthalic Acid (para) |

| pKa1 | 2.95 | 3.46 | 3.54 |

| pKa2 | 5.41 | 4.46 | 4.46 |

| Solubility in Water ( g/100 mL at 25°C) | 0.7 | 0.012 | 0.0017 |

| Solubility in Ethanol | Soluble | Sparingly soluble | Slightly soluble |

| Solubility in Ether | Sparingly soluble | Sparingly soluble | Practically insoluble |

Experimental Protocols

Synthesis of Benzenedicarboxylic Acid Isomers

The industrial production of benzenedicarboxylic acids primarily involves the catalytic oxidation of the corresponding xylene isomers.[3] Laboratory-scale syntheses can be adapted from these principles.

4.1.1. Synthesis of Phthalic Acid (from Phthalic Anhydride)

Phthalic acid is readily prepared in the laboratory by the hydrolysis of phthalic anhydride (B1165640).

-

Procedure:

-

In a round-bottom flask, add 10 g of phthalic anhydride to 100 mL of distilled water.

-

Heat the mixture under reflux for 1-2 hours until all the solid has dissolved.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the white, needle-like crystals of phthalic acid by vacuum filtration.

-

Wash the crystals with a small amount of cold water and dry them in a desiccator.

-

4.1.2. Synthesis of Isophthalic Acid (by Oxidation of m-Xylene)

This procedure outlines a typical laboratory oxidation of m-xylene (B151644).

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, place a solution of 20 g of potassium permanganate (B83412) in 400 mL of water.

-

Heat the solution to boiling and add 5 g of m-xylene dropwise with vigorous stirring.

-

Continue refluxing and stirring for 4-6 hours until the purple color of the permanganate has disappeared.

-

Filter the hot solution to remove the manganese dioxide precipitate.

-

Acidify the hot filtrate with concentrated hydrochloric acid until precipitation of isophthalic acid is complete.

-

Cool the mixture in an ice bath and collect the product by vacuum filtration.

-

Recrystallize the crude product from hot water to obtain pure isophthalic acid.

-

4.1.3. Synthesis of Terephthalic Acid (by Oxidation of p-Xylene)

A common laboratory preparation involves the oxidation of p-xylene (B151628).[8]

-

Procedure:

-

In a suitable reaction vessel, dissolve 0.1 g of cobalt(II) acetate (B1210297) tetrahydrate and 0.1 g of manganese(II) acetate tetrahydrate in 50 mL of glacial acetic acid.

-

Add 5 g of p-xylene and 0.2 g of sodium bromide to the solution.

-

Heat the mixture to reflux (approximately 120°C) with constant stirring.

-

Bubble a stream of air or oxygen through the reaction mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature. The terephthalic acid will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with fresh acetic acid, followed by water.

-

Dry the product in an oven at 100°C.

-

Characterization of Benzenedicarboxylic Acid Isomers

Standard spectroscopic techniques are employed for the characterization of the synthesized isomers.

4.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Methodology:

-

Prepare a KBr pellet by mixing a small amount of the dried sample with dry potassium bromide and pressing it into a transparent disk.

-

Alternatively, for a mull, grind a small amount of the sample with a drop of Nujol (mineral oil).

-

Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

-

-

Expected Spectra:

-

A broad O-H stretching band from the carboxylic acid groups in the region of 3300-2500 cm⁻¹.

-

A strong C=O stretching vibration band around 1700-1680 cm⁻¹.

-

C-O stretching and O-H bending vibrations in the fingerprint region (1400-900 cm⁻¹).

-

The substitution pattern on the benzene ring can be distinguished by the C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region.

-

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Methodology:

-

Dissolve a small amount of the sample in a suitable deuterated solvent, such as DMSO-d₆ or D₂O with a base.

-

Record the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

-

Expected Spectra:

-

¹H NMR: The chemical shifts and splitting patterns of the aromatic protons will differ for each isomer due to their symmetry. Carboxylic acid protons will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[9]

-

¹³C NMR: The number of unique carbon signals will reflect the symmetry of each isomer. The carboxyl carbon will appear at a characteristic downfield chemical shift (around 165-175 ppm).[10] The aromatic carbons will have distinct chemical shifts based on their position relative to the carboxyl groups.[11]

-

Relevance in Drug Development and Research

While the esters of phthalic acid (phthalates) have been used as excipients in drug formulations, concerns about their potential toxicity have led to regulatory scrutiny.[10][12] The benzenedicarboxylic acids themselves, however, are gaining importance in drug development and materials science, particularly as building blocks for more complex molecules.

Metal-Organic Frameworks (MOFs) for Drug Delivery

Benzenedicarboxylic acids, especially terephthalic acid and its derivatives, are widely used as organic linkers in the synthesis of MOFs.[4][5] These highly porous materials have shown great promise as carriers for drug delivery systems. The choice of isomer and functionalization of the linker can tune the pore size, surface chemistry, and drug-loading capacity of the MOF.

dot

Caption: Workflow for MOF-based drug delivery using benzenedicarboxylic acid linkers.

Benzenedicarboxylic Acid Derivatives as Pharmacophores

Derivatives of benzenedicarboxylic acids are being investigated for their biological activities. The rigid benzenedicarboxylate scaffold can be functionalized to create compounds that interact with specific biological targets. For example, certain derivatives have been shown to possess antimicrobial and antiproliferative activities.[13][14] The carboxylic acid groups can act as key hydrogen bonding donors and acceptors in ligand-receptor interactions, a crucial aspect in rational drug design.

Conclusion

The isomers of benzenedicarboxylic acid are fundamental chemical building blocks with diverse and significant applications. For researchers and professionals in drug development, a thorough understanding of their distinct properties, synthesis, and characterization is essential. Beyond their traditional use in polymer chemistry, these molecules offer exciting opportunities in the design of advanced drug delivery systems and as scaffolds for novel therapeutic agents. The detailed information and protocols provided in this guide serve as a valuable resource for harnessing the potential of these versatile compounds.

References

- 1. Benzenedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. d.lib.msu.edu [d.lib.msu.edu]

- 4. Multi-Carboxylic MOFs Linkers - CD Bioparticles [cd-bioparticles.net]

- 5. Linker engineering in mixed-ligand metal–organic frameworks for simultaneously enhanced benzene adsorption and benzene/cyclohexane separation - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]

- 7. US2531172A - Preparation of isophthalic acid - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 1,2,4-Benzenetricarboxylic acid(528-44-9) 1H NMR [m.chemicalbook.com]

- 10. academic.oup.com [academic.oup.com]

- 11. faculty.fiu.edu [faculty.fiu.edu]

- 12. (a) Draw the three isomers of benzenedicarboxylic acid. (b) The i... | Study Prep in Pearson+ [pearson.com]

- 13. researchgate.net [researchgate.net]

- 14. longdom.org [longdom.org]

An In-depth Technical Guide to the Discovery and History of Isophthalate Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophthalic acid (benzene-1,3-dicarboxylic acid) and its derivatives, collectively known as isophthalates, are a class of aromatic compounds that have played a significant role in the advancement of polymer science and materials chemistry. As isomers of phthalic and terephthalic acid, their unique 1,3-substitution pattern on the benzene (B151609) ring imparts distinct physical and chemical properties that have been harnessed in a wide array of applications, from high-performance polymers to specialized coatings and, more recently, in the design of functional materials. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of isophthalate compounds, with a focus on the technical details relevant to researchers and professionals in the chemical and pharmaceutical sciences.

Discovery and Historical Context

The history of isophthalic acid is intrinsically linked to the development of benzene chemistry in the 19th century. Following the isolation of benzene by Michael Faraday in 1825 from illuminating gas, and its subsequent characterization, the stage was set for the exploration of its derivatives.[1][2] While the exact date of the first synthesis of isophthalic acid is not definitively documented, its discovery followed that of its ortho-isomer, phthalic acid, which was first prepared by the French chemist Auguste Laurent in 1836 by the oxidation of naphthalene (B1677914) tetrachloride.[3] The para-isomer, terephthalic acid, was first isolated from turpentine (B1165885) in 1846.[4] The systematic study of all three benzenedicarboxylic acid isomers likely occurred in the mid-19th century as chemists began to understand the concept of isomerism in aromatic systems.[5][6]

Early laboratory preparations of isophthalic acid were often harsh and low-yielding, involving methods such as the fusion of potassium meta-sulfobenzoate or meta-bromobenzoate with potassium formate.[7] Another early method involved the oxidation of meta-xylene with strong oxidizing agents like chromic acid.[7] The industrial production of isophthalic acid, however, did not gain significant traction until the mid-20th century with the burgeoning demand for advanced polymers. A key development in this transition was the move towards more efficient and scalable synthesis routes. A 1950 patent by William G. Toland, Jr., for instance, described a non-catalytic liquid-phase oxidation of a meta-alkyl benzoic acid with an oxygen-containing gas, a step towards more commercially viable processes.[8][9] The modern, large-scale production of purified isophthalic acid (PIA) is dominated by the catalytic liquid-phase oxidation of meta-xylene, a process that provides high yields and purity necessary for polymer applications.[7][10]

Physicochemical and Spectroscopic Properties of this compound Compounds

The physical and chemical properties of this compound compounds are dictated by the meta-substitution of the carboxyl groups on the benzene ring. These properties are crucial for their application in various fields and for their characterization.

Physical Properties

A summary of the key physical properties of isophthalic acid and two of its common esters, dimethyl this compound and diethyl this compound, is presented in the table below.

| Property | Isophthalic Acid | Dimethyl this compound | Diethyl this compound |

| Molecular Formula | C₈H₆O₄ | C₁₀H₁₀O₄ | C₁₂H₁₄O₄ |

| Molecular Weight ( g/mol ) | 166.13 | 194.18 | 222.24 |

| Appearance | White crystalline solid | White needles or solid | Colorless liquid |

| Melting Point (°C) | 345-348 | 67-68 | 11.5 |

| Boiling Point (°C) | Sublimes | 282 | 302 |

| Density (g/cm³) | 1.526 | 1.194 at 20 °C | 1.12 at 20 °C |

| Solubility in Water | Insoluble | Sparingly soluble | Insoluble |

| pKa₁ | 3.46 | - | - |

| pKa₂ | 4.46 | - | - |

Data compiled from various sources.[7][11][12][13]

Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of this compound compounds.

Isophthalic Acid (C₈H₆O₄)

-

¹H NMR (DMSO-d₆, δ in ppm): 13.3 (s, 2H, -COOH), 8.55 (t, 1H, Ar-H), 8.22 (dd, 2H, Ar-H), 7.68 (t, 1H, Ar-H).

-

¹³C NMR (DMSO-d₆, δ in ppm): 166.5, 134.5, 131.0, 130.5, 129.0.[12][14]

-

IR (KBr, cm⁻¹): 3000-2500 (broad, O-H stretch), 1720-1680 (C=O stretch), 1600, 1450 (aromatic C=C stretch).

-

UV-Vis (in water, λmax in nm): 210, 228.[15]

Dimethyl this compound (C₁₀H₁₀O₄)

-

¹H NMR (CDCl₃, δ in ppm): 8.75 (t, 1H, Ar-H), 8.25 (dd, 2H, Ar-H), 7.55 (t, 1H, Ar-H), 3.95 (s, 6H, -OCH₃).

-

¹³C NMR (CDCl₃, δ in ppm): 166.0, 134.0, 130.5, 129.0, 128.5, 52.5.

-

IR (KBr, cm⁻¹): 3000-2800 (C-H stretch), 1725 (C=O stretch), 1600, 1450 (aromatic C=C stretch), 1250 (C-O stretch).

-

UV-Vis (expected λmax in nm): ~230, ~270.[13]

Synthesis of this compound Compounds: Experimental Protocols

The synthesis of this compound compounds can be achieved through various methods, from classical laboratory preparations to large-scale industrial processes.

Laboratory Synthesis of Isophthalic Acid by Oxidation of m-Xylene (B151644)

This protocol describes a laboratory-scale synthesis of isophthalic acid via the oxidation of m-xylene using potassium permanganate (B83412).

Materials:

-

m-Xylene

-

Potassium permanganate (KMnO₄)

-

Sodium carbonate (Na₂CO₃)

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bisulfite (NaHSO₃)

-

Distilled water

-

Ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add a solution of sodium carbonate (e.g., 5 g in 100 mL of water).

-

Add m-xylene (e.g., 5 mL) to the flask.

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly and carefully add a solution of potassium permanganate (e.g., 20 g in 200 mL of water) portion-wise through the top of the condenser over a period of 1-2 hours. The purple color of the permanganate will disappear as it reacts.

-

After the addition is complete, continue to reflux the mixture until the purple color no longer fades (approximately 1-2 hours).

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Filter the mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the precipitate with a small amount of hot water.

-

Combine the filtrate and washings. If the filtrate is still purple, add a small amount of sodium bisulfite until the color disappears.

-

Carefully acidify the clear filtrate with concentrated sulfuric acid until no more white precipitate forms (pH ~2).

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the white precipitate of isophthalic acid by vacuum filtration.

-

Wash the crystals with a small amount of cold water.

-

Recrystallize the crude product from hot water to obtain pure isophthalic acid.

-

Dry the crystals in an oven at a moderate temperature (e.g., 80-100 °C).

Industrial Production of Purified Isophthalic Acid (PIA)

The commercial production of PIA is a continuous process involving the liquid-phase air oxidation of m-xylene.

Process Overview:

-

Feed Preparation: A feed mixture is prepared containing m-xylene, an acetic acid solvent, and a catalyst system. The catalyst typically consists of cobalt and manganese salts, with a bromine-containing promoter.[7]

-

Oxidation: The feed mixture is continuously fed into a high-pressure reactor. Compressed air is sparged through the reactor to provide the oxygen for the oxidation reaction. The reaction is highly exothermic and is carried out at elevated temperatures (175-225 °C) and pressures (15-30 atm).

-

Crystallization and Separation: The crude isophthalic acid precipitates out of the acetic acid solvent in the reactor. The resulting slurry is then passed through a series of crystallizers to control crystal size and purity. The solid crude isophthalic acid is separated from the mother liquor by centrifugation or filtration.

-

Purification: The crude isophthalic acid is purified to remove impurities, primarily 3-carboxybenzaldehyde (3-CBA). This is typically achieved by dissolving the crude product in hot water and subjecting it to hydrogenation over a palladium catalyst. The hydrogenation converts 3-CBA to m-toluic acid, which is more soluble and remains in the mother liquor upon recrystallization.

-

Drying and Storage: The purified isophthalic acid crystals are washed, dried, and stored for shipment.

Synthesis of Dimethyl this compound

This protocol outlines the Fischer esterification of isophthalic acid with methanol (B129727).

Materials:

-

Isophthalic acid

-

Methanol, anhydrous

-

Sulfuric acid, concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Distilled water

-

Ice

Procedure:

-

To a round-bottom flask, add isophthalic acid (e.g., 10 g) and an excess of anhydrous methanol (e.g., 100 mL).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mL).

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours, or until the isophthalic acid has completely dissolved.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing ice water (e.g., 300 mL). A white solid should precipitate.

-

Slowly add a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid and any unreacted isophthalic acid. Continue adding until effervescence ceases.

-

Collect the white precipitate of dimethyl this compound by vacuum filtration.

-

Wash the crystals thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent, such as aqueous methanol, to obtain pure dimethyl this compound.

-

Dry the purified crystals.

Biological Interactions and Signaling Pathways

While this compound compounds themselves are not typically considered signaling molecules, their metabolites and the broader class of phthalates have been shown to interact with biological systems, including cellular signaling pathways. This is a critical area of research, particularly in the context of toxicology and drug development.

Metabolism of this compound Esters

This compound esters, when introduced into biological systems, are primarily metabolized through hydrolysis by esterases. The diester is first hydrolyzed to the monoester and the corresponding alcohol, and subsequently, the monoester can be further hydrolyzed to isophthalic acid and another molecule of the alcohol. Isophthalic acid itself is relatively inert metabolically and is largely excreted unchanged.[14]

Interaction with Nuclear Receptors and Endocrine Disruption

Certain phthalates and their metabolites have been identified as endocrine-disrupting chemicals (EDCs). They can exert their effects by interacting with nuclear receptors, which are ligand-activated transcription factors that regulate gene expression. Key nuclear receptors implicated in phthalate (B1215562) toxicity include the Peroxisome Proliferator-Activated Receptors (PPARs) and the Retinoid X Receptors (RXRs).[16]

-

PPARs (α, β/δ, γ): These receptors are involved in lipid metabolism, inflammation, and cellular differentiation. Some phthalate monoesters can act as agonists for PPARs, leading to the activation of downstream target genes. This interaction is a proposed mechanism for some of the observed toxic effects of phthalates, including reproductive and developmental toxicity.[17]

-

RXRs (α, β, γ): RXRs form heterodimers with other nuclear receptors, including PPARs, and play a crucial role in regulating a wide range of physiological processes. Some phthalates have been shown to bind to RXRs, potentially interfering with their normal function and the signaling of their partner receptors.[16]

The interaction of phthalate metabolites with these nuclear receptors can disrupt normal endocrine signaling, leading to adverse health outcomes. This is an active area of research with implications for understanding the health risks associated with phthalate exposure.

Biodegradation Pathways

In the environment, this compound compounds can be degraded by microorganisms. The biodegradation pathways typically involve initial hydrolysis of any ester linkages to yield isophthalic acid. Subsequently, aerobic and anaerobic pathways for the degradation of the aromatic ring have been identified.

-

Aerobic Degradation: Under aerobic conditions, bacteria can hydroxylate the aromatic ring of isophthalic acid, often forming protocatechuate as an intermediate.[8] This intermediate is then further metabolized through ring cleavage and subsequent steps of the central carbon metabolism.

-

Anaerobic Degradation: In the absence of oxygen, anaerobic bacteria can degrade isophthalic acid. This process is generally slower than aerobic degradation and involves different enzymatic machinery. The pathway often proceeds through the formation of a CoA thioester, followed by reductive dearomatization and eventual ring cleavage.[18] The degradation of this compound has been observed to have a longer lag phase compared to its ortho- and para-isomers under anaerobic conditions.[19]

Visualizations

Experimental Workflows

Biological Pathway

Conclusion

This compound compounds, with their rich history rooted in the foundations of organic chemistry, continue to be of significant industrial and scientific importance. From their early, challenging syntheses to the highly optimized industrial processes of today, their journey reflects the broader advancements in chemical science and technology. The versatility of the this compound structure has led to its incorporation in a vast range of materials, and ongoing research continues to explore new applications, including in the design of advanced functional materials such as metal-organic frameworks. Furthermore, the study of their interactions with biological systems, particularly as endocrine disruptors, highlights the importance of understanding the complete lifecycle and potential health implications of these widely used chemicals. This guide has provided a technical foundation for researchers and professionals to build upon in their own work with this fascinating class of compounds.

References

- 1. Synthesis and Characterization of Cobalt(II) and Zinc(II) Coordination Polymers Constructed from Bis(isophthalic acid) and Bis(1,2,4-triazole) Linkers | AVESİS [avesis.ogu.edu.tr]

- 2. Synthesis and Characterization of Graphene Oxide Derivatives via Functionalization Reaction with Hexamethylene Diisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phthalic acid - Wikipedia [en.wikipedia.org]

- 4. 1,4-BENZENEDICARBOXYLIC ACID - Ataman Kimya [atamanchemicals.com]

- 5. Benzenedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 6. (a) Draw the three isomers of benzenedicarboxylic acid. (b) The i... | Study Prep in Pearson+ [pearson.com]

- 7. Isophthalic acid - Wikipedia [en.wikipedia.org]

- 8. US2531172A - Preparation of isophthalic acid - Google Patents [patents.google.com]

- 9. Benzoic acid - Wikipedia [en.wikipedia.org]

- 10. chemicalmarketanalytics.com [chemicalmarketanalytics.com]

- 11. Isophthalic Acid | C8H6O4 | CID 8496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 13. Dimethyl this compound | C10H10O4 | CID 15088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Conformational, electronic, and spectroscopic characterization of isophthalic acid (monomer and dimer structures) experimentally and by DFT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design and synthesis of new 1D and 2D R-isophthalic acid-based coordination polymers (R = hydrogen or bromine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isophthalic acid | 121-91-5 [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. WO2017046417A1 - Method for producing metal-organic frameworks - Google Patents [patents.google.com]

- 19. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide on Isophthalate Derivatives: Core Characteristics and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isophthalate derivatives, focusing on their fundamental characteristics, synthesis, and biological significance, particularly in the context of drug development. The information is curated to be a valuable resource for researchers and scientists in medicinal chemistry and related fields.

Core Characteristics of this compound Derivatives

Isophthalic acid, or benzene-1,3-dicarboxylic acid, is an aromatic dicarboxylic acid that serves as the foundational structure for a wide range of derivatives.[1][2][3] Its derivatives are synthesized by modifying the carboxylic acid groups, leading to esters, amides, and other functionalized molecules.[4][5] These derivatives exhibit a diverse array of physicochemical properties and biological activities, making them attractive scaffolds in materials science and medicinal chemistry.[6][7][8]

Physicochemical Properties

The physical and chemical properties of this compound derivatives are largely dictated by the nature of the substituents on the carboxyl groups. Isophthalic acid itself is a colorless, crystalline solid with limited solubility in water but is soluble in alcohols.[1][3][9][10] Its ester derivatives, such as dimethyl this compound and diethyl this compound, exhibit properties typical of esters, including characteristic boiling and melting points, and solubility in organic solvents. A summary of the key physicochemical properties of isophthalic acid and two common derivatives is presented in Table 1.

| Property | Isophthalic Acid | Dimethyl this compound | Diethyl this compound |

| Molecular Formula | C₈H₆O₄ | C₁₀H₁₀O₄ | C₁₂H₁₄O₄ |

| Molecular Weight ( g/mol ) | 166.13 | 194.19 | 222.24 |

| Melting Point (°C) | 345-348 (sublimes) | 64-67 | -4.4 |

| Boiling Point (°C) | Sublimes | 282 | 302 |

| Solubility | Slightly soluble in hot water; soluble in alcohol | Soluble in alcohol, ether, and chloroform | Soluble in alcohol, ether, and acetone |

| pKa1 | 3.70 | - | - |

| pKa2 | 4.60 | - | - |

Table 1: Physicochemical Properties of Isophthalic Acid and Simple Ester Derivatives. Data compiled from various sources.[1][2][3][9][10]

Biological Activities and Structure-Activity Relationships

A significant area of research for this compound derivatives has been their activity as modulators of Protein Kinase C (PKC), a family of enzymes involved in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.[6][11] Certain dialkyl 5-(hydroxymethyl)isophthalates have been identified as ligands for the C1 domain of PKC, a key regulatory site.[6][7][12]

The structure-activity relationship (SAR) studies have revealed that the nature of the alkyl or arylalkyl groups on the ester functionalities is crucial for high-affinity binding to the PKC C1 domain. For instance, derivatives with specific substitutions, such as HMI-1a3 (bis[3-(trifluoromethyl)benzyl] 5-(hydroxymethyl)this compound), have shown potent antiproliferative effects in cancer cell lines like HeLa.[6][8] The biological activity of selected this compound derivatives targeting PKC is summarized in Table 2.

| Compound ID | Structure | Target | Activity (Ki or IC50) | Cellular Effect |

| HMI-1a3 | Bis[3-(trifluoromethyl)benzyl] 5-(hydroxymethyl)this compound | PKCα, PKCδ | Ki (PKCα) = 230 nM, Ki (PKCδ) = 200 nM | Antiproliferative in HeLa cells |

| HMI-1b11 | Bis(1-ethylpentyl) 5-(hydroxymethyl)this compound | PKCα, PKCδ | Ki (PKCα) = 870 nM, Ki (PKCδ) = 480 nM | Induces differentiation in SH-SY5Y cells |

Table 2: Biological Activity of Selected this compound Derivatives Targeting PKC. [6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound derivatives, particularly those targeting PKC.

Synthesis of Dialkyl 5-(hydroxymethyl)isophthalates

This protocol is a generalized procedure based on the synthetic schemes described in the literature for the preparation of dialkyl 5-(hydroxymethyl)isophthalates.[7]

Materials:

-

5-(Hydroxymethyl)isophthalic acid

-

Appropriate alcohol (e.g., 3-(trifluoromethyl)benzyl alcohol)

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297) for chromatography

Procedure:

-

Dissolve 5-(hydroxymethyl)isophthalic acid (1 equivalent) and the desired alcohol (2.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add DMAP (0.2 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (2.2 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure dialkyl 5-(hydroxymethyl)this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

[³H]Phorbol-12,13-dibutyrate ([³H]PDBu) Competitive Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound derivatives for the C1 domain of PKC isoforms.[13][14]

Materials:

-

Purified, recombinant human PKC isoforms (e.g., PKCα, PKCδ)

-

[³H]Phorbol-12,13-dibutyrate ([³H]PDBu)

-

Test this compound derivatives

-

Phosphatidylserine (PS)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM CaCl₂, 1 mM DTT, 0.1 mg/mL BSA

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM CaCl₂

-

Unlabeled PDBu (for non-specific binding)

-

96-well microtiter plates

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of the test this compound derivatives in the assay buffer.

-

In a 96-well plate, prepare a reaction mixture containing the PKC isoform, phosphatidylserine, and [³H]PDBu (at a concentration near its Kd).

-

To initiate the binding reaction, add the test compound dilutions to the wells. For total binding, add assay buffer. For non-specific binding, add a high concentration of unlabeled PDBu.

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]PDBu and Kd is its dissociation constant for the specific PKC isoform.

MTT Cell Viability Assay

This protocol describes the use of the MTT assay to assess the effect of this compound derivatives on the viability of a cell line, such as HeLa.[15][16][17]

Materials:

-

HeLa cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test this compound derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed HeLa cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the test this compound derivatives in complete culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently agitate the plate to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the study of this compound derivatives.

Caption: PKC Signaling Pathway and the Action of this compound Derivatives.

Caption: Experimental Workflow for the MTT Cell Viability Assay.

Caption: Logical Relationship in the Structure-Activity Relationship (SAR) of this compound Derivatives.

References

- 1. manavchem.com [manavchem.com]

- 2. Isophthalic acid: Chemical property and Uses_Chemicalbook [chemicalbook.com]

- 3. Isophthalic Acid | C8H6O4 | CID 8496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102675112A - Synthetic method of diphenyl iso-phthalate - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. C1 domain-targeted isophthalates as protein kinase C modulators: structure-based design, structure-activity relationships and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Collection - Design, Synthesis, and Biological Activity of Isophthalic Acid Derivatives Targeted to the C1 Domain of Protein Kinase C - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 8. C1 Domain-Targeted this compound Derivatives Induce Cell Elongation and Cell Cycle Arrest in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ISOPHTHALIC ACID - Ataman Kimya [atamanchemicals.com]

- 10. materials.alfachemic.com [materials.alfachemic.com]

- 11. Protein kinase C and cancer: what we know and what we do not - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 13. Rapid and serial determination of protein kinase C activity and of the associated [3H]PDBu binding using a 96-well microtiter plate and a cell harvester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. 2.2. MTT Cell Viability Assay [bio-protocol.org]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

Health and Safety Considerations for Isophthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety considerations associated with isophthalic acid. The information is compiled from various safety data sheets and toxicological reports to ensure a comprehensive understanding for professionals in research and drug development.

Toxicological Profile

Isophthalic acid exhibits a low order of acute toxicity. The primary health concerns are related to eye irritation. Chronic exposure at high doses has been associated with effects on the kidneys and bladder in animal studies.

Acute Toxicity

Isophthalic acid has low acute toxicity via oral, dermal, and inhalation routes.[1] Ingestion may cause gastrointestinal irritation.[2]

Irritation and Sensitization

The substance is considered to be a slight skin irritant and a serious eye irritant.[3] It is not classified as a skin sensitizer.

Chronic Toxicity and Carcinogenicity

Long-term exposure studies in rats indicated the formation of kidney and bladder calculi at high doses.[4] There is no evidence to suggest that isophthalic acid is carcinogenic.[5][6]

Reproductive and Developmental Toxicity

Current data does not indicate that isophthalic acid is a reproductive or developmental toxicant.[6] However, some sources suggest it is suspected of damaging fertility.[4] Phthalates, as a class of chemicals, have been associated with reproductive and developmental toxicity in animal studies, but isophthalic acid itself is rapidly metabolized and excreted.[1][4][7][8]

Exposure Controls and Personal Protection

To ensure the safety of personnel handling isophthalic acid, appropriate engineering controls and personal protective equipment (PPE) should be utilized.

Engineering Controls

Work should be conducted in a well-ventilated area to minimize the inhalation of dust.[4][9] Local exhaust ventilation is recommended where dust may be generated.[5][10]

Personal Protective Equipment

-

Eye/Face Protection: Chemical safety goggles or glasses are recommended to prevent eye contact.[3][4][10][11][12][13]

-

Skin Protection: Protective gloves should be worn to prevent skin contact.[3][5][10] Suitable protective clothing is also recommended.[3][4][11][12]

-

Respiratory Protection: If dust is generated and engineering controls are not sufficient, a particulate filter respirator is recommended.[3][5][9][10]

Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of the compound and ensure a safe working environment.

Handling

Avoid contact with skin and eyes and limit all unnecessary personal contact.[3][4] Do not eat, drink, or smoke when handling the substance.[4][10] Wash hands thoroughly after handling.[3][4]

Storage

Store in a cool, dry, well-ventilated area in a tightly closed container.[3][4][5][9][11][13] Keep away from strong oxidizing agents and strong alkalis.[4]

Physical and Chemical Properties

| Property | Value | Reference |

| Physical State | Solid, white crystalline powder | [3] |

| Molecular Mass | 166.13 g/mol | [3] |

| Melting Point | 345-348°C | [10] |

| Solubility in Water | Slightly soluble | [1] |

Accidental Release and First Aid Measures

Accidental Release

In case of a spill, avoid generating dust.[4][9] Sweep up the spilled substance into a suitable container for disposal.[4][5][6][9][10] Ensure the area is well-ventilated.

First Aid

-

Skin Contact: Wash the affected area with plenty of water.[3][5][6]

-

Eye Contact: Rinse cautiously with water for several minutes.[3][4] If irritation persists, seek medical attention.[3][4]

-

Ingestion: Rinse mouth with water.[3][5][6] Do not induce vomiting.

Fire and Explosion Hazards

Isophthalic acid is combustible.[10] Finely dispersed particles can form explosive mixtures in air.[10][14]

Suitable Extinguishing Media

Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.[3][5][6]

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the interpretation of safety data. Below are generalized protocols for common studies.

Acute Oral Toxicity (OECD Test Guideline 401)

A study to determine the acute oral toxicity of a substance.

References

- 1. Toxicological Characterization of Phthalic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 3. lobachemie.com [lobachemie.com]

- 4. sdfine.com [sdfine.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]